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Compound of Interest

Compound Name: Verilopam

cat. No.: B1663463

An In-depth Technical Guide to the Discovery and Development of Verapamil

Introduction

Verapamil, a phenylalkylamine derivative, was the first calcium channel blocker (CCB) to be
introduced into clinical therapy in the early 1960s.[1] Initially developed as a coronary
vasodilator for the treatment of angina pectoris, its therapeutic applications have since
expanded to include hypertension, arrhythmias, and more recently, potential roles in diabetes
management.[1][2][3][4] This technical guide provides a comprehensive overview of the
discovery, development, and core scientific principles of Verapamil for researchers, scientists,
and drug development professionals.

Discovery and Synthesis

The discovery of Verapamil originated from a drug discovery program at Knoll AG (now a part
of Abbott Laboratories) in the early 1960s, which was aimed at identifying novel coronary
dilators. This program led to the synthesis of a series of phenylalkylamines, with Verapamil
emerging as a lead compound. The synthesis of Verapamil hydrochloride is a multi-step
process, with various methods developed to improve purity and yield. A common process
involves the reaction of 5-(3,4-dimethoxyphenylethyl)methyl-amino-2-(3,4-dimethoxyphenyl)-2-
isopropyl valeronitrile with hydrochloric acid in a suitable solvent like isopropyl alcohol or ethyl
acetate.

New derivatives of Verapamil have also been synthesized to explore different biological
activities. For instance, Carboxy verapamil was prepared by the hydrolysis of the nitrile group
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of Verapamil. Other modifications have involved changing the nitrile group to an amide or
altering the methyl substituent on the tertiary nitrogen.

Mechanism of Action and Signaling Pathway

Verapamil's primary mechanism of action is the blockade of voltage-dependent L-type calcium
channels. These channels are crucial for controlling peripheral vascular resistance and heart
contractility. By binding to the alpha-1 subunit of these channels, Verapamil inhibits the influx of
calcium ions into vascular smooth muscle cells and myocardial cells.

This inhibition of calcium influx leads to several physiological effects:

» Vasodilation: Relaxation of the smooth muscle lining blood vessels results in vasodilation,
which lowers systemic vascular resistance and, consequently, blood pressure. This also
reduces the afterload on the heart, decreasing myocardial oxygen demand and alleviating
angina.

» Negative Chronotropic and Inotropic Effects: In the heart, Verapamil's action on the sinoatrial
(SA) and atrioventricular (AV) nodes, where calcium channels are highly concentrated, slows
down impulse conduction. This leads to a reduced heart rate (negative chronotropy) and
decreased force of contraction (negative inotropy), making it effective in treating arrhythmias.

Recent research has also elucidated Verapamil's protective effects on pancreatic (3-cells. This
is thought to be mediated by the reduction in the expression of thioredoxin-interacting protein
(TXNIP), a molecule involved in B-cell apoptosis.
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Verapamil's primary mechanism of action on L-type calcium channels.

Preclinical Development

Preclinical studies in animal models were instrumental in characterizing the pharmacological
profile of Verapamil.

Cardiovascular Effects

In spontaneously hypertensive rats (SHR), oral administration of Verapamil, particularly in
combination with the ACE inhibitor trandolapril, significantly reduced elevated blood pressure
for 24 hours. In dogs with ischemic reperfusion injury, Verapamil in combination with
trandolapril inhibited paradoxical coronary vasoconstriction.

Renal Protection

Lifelong treatment with a combination of Verapamil and trandolapril in SHR with progressive
renal failure was more effective at inhibiting the progression to end-stage renal failure and
prolonging survival than either drug used as monotherapy.

Electrophysiological Studies

Early studies using guinea pig papillary muscle demonstrated that Verapamil blocks
isoproterenol-induced slow action potentials. A derivative, carboxy verapamil, was found to be
about 10-fold less potent, with an IC50 of approximately 6 x 10-° M.

Pharmacokinetics

Verapamil exhibits complex pharmacokinetic properties. The data below summarizes key
parameters.
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Parameter

Value

Notes Reference

Oral Bioavailability

10-35%

Due to extensive first-

pass metabolism.

2 £ 1% (rat model)

Significantly increased
to 45 + 24% with a
CYP inhibitor.

Peak Plasma

Concentration (Tmax)

1 to 2 hours (oral)

For immediate-release

formulations.

Plasma Protein

Binding

~90%

R-verapamil is 94%
bound to albumin; S-
verapamil is 88%

bound.

Volume of Distribution
(vd)

3-5 L/kg

Steady-state Vd is
~300L for R-
enantiomer and
~500L for S-

enantiomer.

Primarily by CYP3A4.

Metabolism Extensive (Liver) Norverapamil is an
active metabolite.
o ) 3-4% is excreted
) ~70% in urine, 16% in ]
Excretion unchanged in the

feces

urine.

Clinical Development and Efficacy

Verapamil has undergone extensive clinical evaluation across various cardiovascular and other

diseases.

Hypertension

The Verapamil in Hypertension and Atherosclerosis Study (VHAS) was a large-scale,

randomized trial comparing Verapamil with chlorthalidone. After two years, both drugs
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produced significant and similar reductions in systolic and diastolic blood pressures.

VHAS Study: Blood ) )
Verapamil SR (240 Chlorthalidone (25

Pressure Reduction Reference
mg) mg)

at 2 Years

Systolic BP Reduction  16.3% 16.9%

Diastolic BP

) 16.6% 16.2%

Reduction

DBP Normalization ) )
69.3% of patients 66.9% of patients

(<90 mmHg)

Angina Pectoris

Multiple double-blind, placebo-controlled trials have confirmed Verapamil's efficacy in
managing unstable angina. In one study, Verapamil reduced daily anginal attacks from 3.2 to
0.6 per day. Another trial demonstrated that ischemic events were significantly lower during
Verapamil therapy (27 episodes) compared to placebo (127 episodes). Long-term therapy (1
year) with high-dose Verapamil (480 mg/day) was shown to be safe and effective, with no
evidence of tachyphylaxis.

Myocardial Infarction

A meta-analysis of randomized trials showed that in patients with acute myocardial infarction,
Verapamil treatment was associated with a decreased risk of nonfatal reinfarction compared to
placebo (relative risk 0.79). The combined outcome of death or reinfarction was also reduced
(relative risk 0.82).

Type 1 Diabetes

A recent randomized clinical trial investigated Verapamil's effect on pancreatic beta cell function
in children and adolescents with newly diagnosed type 1 diabetes. The study found that
Verapamil partially preserved stimulated C-peptide secretion at 52 weeks compared to
placebo, suggesting a potential new therapeutic avenue.
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Verapamil in T1D: C-
Peptide Levels at 52

Weeks

Verapamil Group

Placebo Group Reference

Mean C-peptide AUC

(pmol/mL)

0.44

Adjusted Between-

Group Difference

(pmol/mL)

0.14 (95% ClI, 0.01 to

% Patients with Peak

C-peptide =0.2

pmol/mL

71%

Safety and Tolerability

Verapamil is generally well-tolerated. The most common side effects include constipation,

dizziness, nausea, hypotension, and headache. In the VHAS study, the most frequent adverse

event was constipation (13.7%) in the Verapamil group. In studies combining Verapamil SR

(180 mg) with trandolapril (2 mg), the incidence of adverse events (27.9%) was comparable to

placebo (25.6%) and lower than Verapamil monotherapy (34.2%).

Adverse
Event
Incidence Verapamil ) o
Placebo Trandolapril Combination  Reference
(Placebo- SR
Controlled
Studies)
Any Adverse
25.6% 34.2% 27.3% 27.9%
Event
Constipation 3.4% 2.9%
Experimental Protocols
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Protocol: Mixed-Meal Tolerance Test for Beta Cell
Function

This protocol is representative of methods used in clinical trials to assess Verapamil's effect on
diabetes.

o Patient Preparation: Participants fast overnight.

» Baseline Sampling: A baseline blood sample is collected for C-peptide and glucose
measurement.

o Meal Administration: Participants consume a standardized liquid mixed meal (e.g., Boost)
within 10 minutes.

» Post-Meal Sampling: Blood samples are collected at specified intervals (e.g., 30, 60, 90, and
120 minutes) after meal consumption.

e Analysis: C-peptide levels are measured in each sample. The primary outcome is often the
area under the curve (AUC) for the C-peptide response over the 2-hour period, calculated
using the trapezoidal rule.
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Workflow for a Mixed-Meal Tolerance Test (MMTT).
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Protocol: Pharmacokinetic Analysis in Healthy
Volunteers

This protocol outlines a typical design for a pharmacokinetic study.
o Subject Enroliment: Healthy adult volunteers are recruited.
o Drug Administration: A single oral dose of Verapamil (e.g., 80 mg) is administered.

e Blood Sampling: Venous blood samples are collected into heparinized tubes at pre-dose and
at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours).

e Plasma Separation: Samples are centrifuged to separate plasma, which is then stored at
-20°C or lower until analysis.

e Bioanalysis: Plasma concentrations of Verapamil and its metabolites (e.g., norverapamil) are
quantified using a validated method, such as high-performance liquid chromatography
(HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

o Parameter Calculation: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are
calculated from the plasma concentration-time data using non-compartmental analysis.

Conclusion

From its initial discovery as a coronary vasodilator to its established role in managing
hypertension, angina, and arrhythmias, Verapamil has had a significant impact on
cardiovascular medicine. Its development pathway, characterized by extensive preclinical and
clinical research, has solidified its efficacy and safety profile. Furthermore, ongoing research
into its mechanism of action continues to uncover new therapeutic possibilities, such as its
potential for preserving (-cell function in type 1 diabetes. This enduring legacy underscores the
importance of continued investigation into established pharmacological agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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